![molecular formula C15H15O4P B14329479 Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate CAS No. 108816-91-7](/img/structure/B14329479.png)
Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate typically involves the reaction of biphenyl-4-carboxylic acid with dimethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of an intermediate ester, which then undergoes phosphonylation to yield the desired product .
Industrial Production Methods: Industrial production of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers.
Mécanisme D'action
The mechanism of action of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The biphenyl moiety allows for strong hydrophobic interactions, while the phosphonate group can form hydrogen bonds and ionic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but lacking the biphenyl structure.
Dimethyl phosphite: Another related compound used in similar applications but with different reactivity due to the absence of the biphenyl moiety.
Uniqueness: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler phosphonates .
Propriétés
Numéro CAS |
108816-91-7 |
|---|---|
Formule moléculaire |
C15H15O4P |
Poids moléculaire |
290.25 g/mol |
Nom IUPAC |
dimethoxyphosphoryl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H15O4P/c1-18-20(17,19-2)15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
ABUYVRXUOLHCFD-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


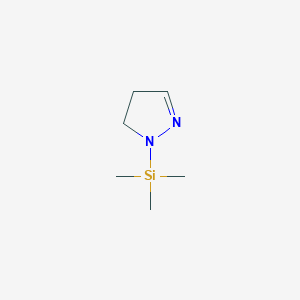
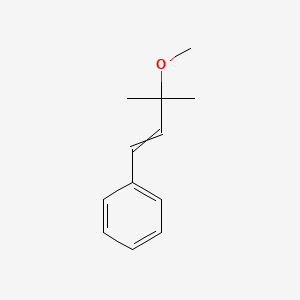
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
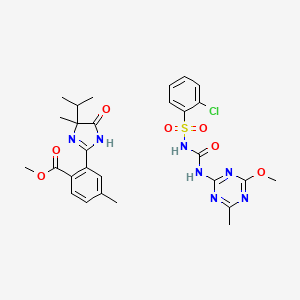

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
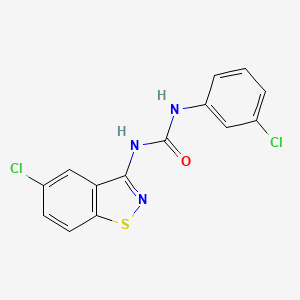
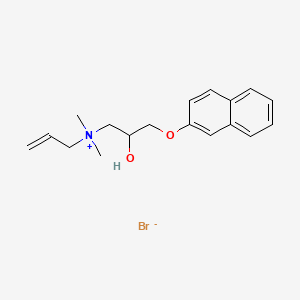
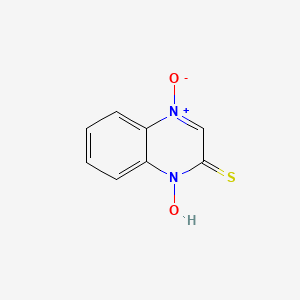
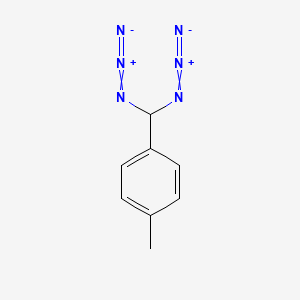
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
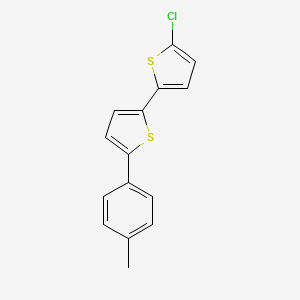
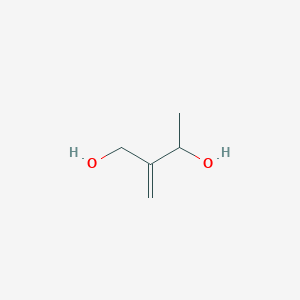
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
